Home > Products > Screening Compounds P84625 > 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide - 1171027-57-8

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-2910948
CAS Number: 1171027-57-8
Molecular Formula: C20H19F2N3O3
Molecular Weight: 387.387
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: 3,5-AB-CHMFUPPYCA is a pyrazole-containing synthetic cannabinoid identified as a "research chemical". It has been found in both powder form and as an adulterant in herbal preparations. This compound exhibits extensive metabolism, particularly oxidation of the cyclohexylmethyl side chain, leading to the formation of monohydroxylated metabolites. [, ]
  • Relevance: Both 3,5-AB-CHMFUPPYCA and the target compound, 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, share the core structure of a pyrazole ring substituted with a carboxamide group. They also both feature a fluorine atom on a phenyl ring, highlighting their shared chemical class and potential for similar biological activity. [, ]

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

  • Compound Description: 5,3-AB-CHMFUPPYCA is the regioisomer of 3,5-AB-CHMFUPPYCA, also belonging to the pyrazole-containing synthetic cannabinoid class. Similar to its isomer, 5,3-AB-CHMFUPPYCA undergoes extensive metabolism, primarily characterized by the oxidation of the cyclohexylmethyl side chain. []
  • Relevance: While this compound is also a regioisomer of 3,5-AB-CHMFUPPYCA, it remains structurally similar to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide through the presence of a pyrazole core, carboxamide substitution, and fluorine atom on a phenyl ring. This emphasizes the prevalence of these structural features in synthetic cannabinoids and their potential impact on activity. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound is a chlorine-containing byproduct observed during the synthesis of 3,5-AB-CHMFUPPYCA. Its presence highlights the potential for structural variations within the synthesis of pyrazole-based synthetic cannabinoids. []
  • Relevance: Despite being a byproduct, this compound retains the core structural elements of 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide: a pyrazole ring with a carboxamide substituent and a fluorine atom on a phenyl ring. The presence of a chlorine atom further emphasizes the possibility of halogen substitutions influencing the biological activity of these compounds. []

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (AZ-037)

  • Compound Description: AZ-037 is another pyrazole-based synthetic cannabinoid, erroneously advertised as a "research chemical" in place of 3,5-AB-CHMFUPPYCA by a UK vendor. This highlights the importance of accurate identification and potential mislabeling within this class of compounds. []
  • Relevance: AZ-037 shares the core structural features of 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide: a central pyrazole ring, a carboxamide substituent, and a fluorine atom on a phenyl ring. The variation in side chains between AZ-037 and the target compound underlines the impact of these structural modifications on their pharmacological profiles. []

3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

  • Compound Description: This compound represents a pyrazoline derivative synthesized from 4,4'-difluoro chalcone and semicarbazide hydrochloride. Its crystal structure reveals stabilization through N–H…O hydrogen bonds and weak interactions involving N–H…N, N–H…F, and C–H…F. []
  • Relevance: Similar to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, this compound features a pyrazole core with a carboxamide substituent and fluorine atoms on phenyl rings. These shared structural elements highlight their common chemical class and potential for exhibiting similar physicochemical properties. []

3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: This compound is another pyrazoline derivative synthesized from 4,4'-difluoro chalcone, this time reacting with thiosemicarbazide. Its crystal structure is primarily stabilized by weak N–H…F and N–H…S intermolecular interactions. []
  • Relevance: Though containing a carbothioamide group rather than a carboxamide, this compound still shares the pyrazole core and fluorine-substituted phenyl rings with 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide. This structural similarity suggests their potential belonging to the same broader chemical class and possible similarities in their chemical behavior. []

4-amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-(4-fluorophenyl) pyrazole [5,1-c][1, 2, 4]triazine-3-carboxamide (5c) (TFC)

  • Compound Description: TFC is a pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivative synthesized from the reaction of 5-aminouracil with ethyl cyanoacetate followed by azo-coupling and Michael addition cyclization. It displays significant antitumor activity against breast cancer cells (MCF7) and liver cancer cells (HepG2), surpassing the inhibitory influence of doxorubicin in vitro. []
  • Relevance: Although structurally distinct from the target compound, TFC shares the key structural element of a pyrazole ring with a carboxamide substituent and a fluorine-substituted phenyl ring, similar to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide. This emphasizes the relevance of these moieties in potentially conferring biological activity, even within different chemical scaffolds. []

N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound is a potent inhibitor of Factor Xa, a key enzyme in the coagulation cascade, making it a potential target for the development of anticoagulant drugs. [, ]
  • Relevance: This compound exhibits several crucial structural similarities to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, including the central pyrazole ring, the carboxamide group, and the presence of fluorine atoms in both molecules. This suggests that both compounds might share similar pharmacological profiles and could potentially target related biological pathways. [, ]

(1-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

  • Compound Description: This compound is an analogue of combretastatin A-4 (CA-4), designed to overcome limitations of CA-4 in cancer treatment. It demonstrates potent cytotoxicity against breast cancer cells by inducing apoptosis and suppressing MAPK/ERK and PI3K/AKT pathways. []
  • Relevance: While this compound belongs to the 1,2,4-triazole class and differs significantly in structure from the target compound, the presence of chlorine and fluorine substituents on aromatic rings is noteworthy. This emphasizes the potential significance of halogen substitutions in influencing biological activity, even in molecules structurally distinct from 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide. []

(S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11)

  • Compound Description: LONI11 is a hybrid compound incorporating structural elements from both the CB1 inverse agonist mimonabant and the CB1/CB2 agonist AB-Fubinaca. It acts as a potent agonist for cannabinoid receptors and demonstrates a significant orexant effect in vivo. []
  • Relevance: While LONI11 features an indazole core instead of a pyrazole, its structural design as a hybrid of known bioactive compounds provides valuable insight. It emphasizes the potential of combining structural elements from different molecules, similar to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, to modulate activity and target specific biological pathways. []

(S)-2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (LONI4)

  • Compound Description: LONI4, another hybrid compound based on mimonabant and AB-Fubinaca, acts as a cannabinoid receptor antagonist and displays an intense anorexant effect in vivo. []
  • Relevance: Similar to LONI11, the relevance of LONI4 to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide lies in its design as a hybrid molecule. It underscores the potential for incorporating diverse structural elements to fine-tune activity and target specific biological endpoints. []

(S)-methyl 2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (LONI2)

  • Compound Description: LONI2, a close analogue of LONI4, also acts as a cannabinoid receptor antagonist and exhibits a strong anorexant effect in vivo. []
  • Relevance: Similar to its closely related counterparts LONI4 and LONI11, LONI2 serves as an example of hybrid molecule design. This approach, potentially applied to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, emphasizes the possibility of combining structural features to optimize activity and target specific biological pathways. []

N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (1)

  • Compound Description: This compound is a pyrazolone-based class II c-Met inhibitor. Further structural modifications of this compound led to analogues with improved selectivity for c-Met over VEGFR-2 and IGF-1R. []
  • Relevance: Despite the structural difference between this compound and 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, the presence of a pyrazole ring, a carboxamide group, and a fluorine-substituted phenyl ring highlights the importance of these moieties in conferring biological activity and their relevance in medicinal chemistry. []

N-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(4-fluorophenyl) 2-oxo-1,2-dihydropyridine- 3-carboxamide (BMS-A)

  • Compound Description: BMS-A is a drug candidate that showed dose- and time-dependent toxicity in the adrenal cortex of rats. This toxicity is linked to its bioactivation by cytochrome P450 11A1, leading to the formation of reactive metabolites and covalent binding to adrenal proteins. []
  • Relevance: While BMS-A differs significantly in overall structure from 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, it highlights the importance of considering metabolic stability and potential toxicity in drug development, especially when fluorine atoms and carboxamide groups are present in the structure. []

Properties

CAS Number

1171027-57-8

Product Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)pyrazole-3-carboxamide

Molecular Formula

C20H19F2N3O3

Molecular Weight

387.387

InChI

InChI=1S/C20H19F2N3O3/c1-27-11-10-23-20(26)19-18(28-13-14-2-4-15(21)5-3-14)12-25(24-19)17-8-6-16(22)7-9-17/h2-9,12H,10-11,13H2,1H3,(H,23,26)

InChI Key

ZBMNSPAIKXVOTG-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.